Cas no 72235-53-1 (1-(3,4-difluorophenyl)methanamine)

1-(3,4-Difluorophenyl)methanamine is a fluorinated aromatic amine with the molecular formula C₇H₇F₂N. This compound features a primary amine functional group attached to a benzene ring substituted with fluorine atoms at the 3- and 4-positions, enhancing its reactivity and utility in organic synthesis. The presence of fluorine atoms imparts electron-withdrawing effects, influencing the compound’s electronic properties and making it a valuable intermediate in pharmaceutical and agrochemical applications. Its high purity and stability under standard conditions ensure reliable performance in coupling reactions, amide formations, and other amine-based transformations. The structural specificity of 1-(3,4-difluorophenyl)methanamine makes it particularly useful in the development of bioactive molecules and fine chemicals.
1-(3,4-difluorophenyl)methanamine structure
72235-53-1 structure
商品名:1-(3,4-difluorophenyl)methanamine
CAS番号:72235-53-1
MF:C7H7NF2
メガワット:143.13398
MDL:MFCD00010145
CID:59330
PubChem ID:123572

1-(3,4-difluorophenyl)methanamine 化学的及び物理的性質

名前と識別子

    • 3,4-Difluorobenzylamine
    • (3,4-Difluorophenyl)methanamine
    • Benzenemethanamine, 3,4-difluoro-
    • RARECHEM AL BW 0298
    • 1-(3,4-difluorophenyl)methanamine
    • MFCD00010145
    • FT-0614287
    • 72235-53-1
    • SCHEMBL110823
    • CS-0127972
    • EINECS 276-503-6
    • NS00061401
    • InChI=1/C7H7F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
    • [(3,4-difluorophenyl)methyl]amine
    • 3,4-difluorobenzyl-amine
    • AKOS000130870
    • W-104493
    • 3,4-difluoro-benzylamine
    • 3,4-Difluorobenzylamine, tech
    • D3373
    • 3,4-difluorobenzyl amine
    • DTXSID00222548
    • PS-8994
    • 3,4-Difluorobenzylamine, 98%
    • SB75403
    • PHLZUDXEBCQHKM-UHFFFAOYSA-
    • Z239626576
    • A22200
    • (3,4-Difluorobenzyl)amine
    • (3,4-Difluorophenyl)methanamine;3,4-Difluorobenzenemethanamine
    • (3,4-Difluorophenyl)methanamine #
    • AC-7423
    • CK2423
    • EN300-35232
    • AM20041079
    • STL480836
    • DB-347792
    • MDL: MFCD00010145
    • インチ: 1S/C7H7F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
    • InChIKey: PHLZUDXEBCQHKM-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1CN)F)F
    • BRN: 6643539

計算された属性

  • せいみつぶんしりょう: 143.05500
  • どういたいしつりょう: 143.055
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 26A^2

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 1.21 g/mL at 25 °C(lit.)
  • ゆうかいてん: 31
  • ふってん: 179°C (rough estimate)
  • フラッシュポイント: 華氏温度:174.2°f< br / >摂氏度:79°C< br / >
  • 屈折率: n20/D 1.493(lit.)
  • PSA: 26.02000
  • LogP: 2.12380
  • かんど: Air Sensitive
  • ようかいせい: まだ確定していません。

1-(3,4-difluorophenyl)methanamine セキュリティ情報

1-(3,4-difluorophenyl)methanamine 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

1-(3,4-difluorophenyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-35232-5g
(3,4-difluorophenyl)methanamine
72235-53-1 91%
5g
$26.0 2023-09-03
abcr
AB102641-100 g
3,4-Difluorobenzylamine, 97%; .
72235-53-1 97%
100g
€289.20 2023-01-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D3373-1G
3,4-Difluorobenzylamine
72235-53-1 >98.0%(GC)(T)
1g
¥180.00 2024-04-16
Enamine
EN300-35232-0.5g
1-(3,4-difluorophenyl)methanamine
72235-53-1 91.0%
0.5g
$19.0 2025-03-18
eNovation Chemicals LLC
D397523-1g
3,4-Difluorobenzylamine
72235-53-1 97%
1g
$260 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1198612-25g
3,4-Difluorobenzyl amine
72235-53-1 98%
25g
¥362.00 2024-05-02
Enamine
EN300-35232-50.0g
1-(3,4-difluorophenyl)methanamine
72235-53-1 91.0%
50.0g
$130.0 2025-03-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D3373-5G
3,4-Difluorobenzylamine
72235-53-1 >98.0%(GC)(T)
5g
¥630.00 2024-04-16
abcr
AB102641-25 g
3,4-Difluorobenzylamine, 97%; .
72235-53-1 97%
25g
€107.60 2023-01-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155250-25g
1-(3,4-difluorophenyl)methanamine
72235-53-1 >98.0%(GC)(T)
25g
¥1152.90 2023-09-03

1-(3,4-difluorophenyl)methanamine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:72235-53-1)3,4-Difluorobenzylamine
注文番号:1614385
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 16:58
価格 ($):discuss personally

1-(3,4-difluorophenyl)methanamine 関連文献

1-(3,4-difluorophenyl)methanamineに関する追加情報

Chemical Profile of 1-(3,4-difluorophenyl)methanamine (CAS No. 72235-53-1)

1-(3,4-difluorophenyl)methanamine, identified by its Chemical Abstracts Service (CAS) number 72235-53-1, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, exhibits unique electronic and steric properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of 1-(3,4-difluorophenyl)methanamine is characterized by a benzene ring with fluorine atoms at the ortho and para positions relative to the amine group. This substitution pattern imparts distinct chemical reactivity and binding affinity, which are exploited in medicinal chemistry for designing novel therapeutic agents. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for drug development.

In recent years, 1-(3,4-difluorophenyl)methanamine has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its application in developing kinase inhibitors, where the fluorinated phenyl ring serves as a critical pharmacophore for binding to protein targets. The electron-withdrawing nature of the fluorine atoms modulates the electronic properties of the aromatic system, influencing both potency and selectivity.

Recent studies have highlighted the utility of 1-(3,4-difluorophenyl)methanamine in constructing scaffolds for antiviral and anticancer agents. The compound’s ability to undergo further functionalization allows for the creation of derivatives with enhanced biological activity. For instance, researchers have demonstrated its role in synthesizing molecules that inhibit viral proteases, contributing to the development of new antiviral therapies. Additionally, its incorporation into heterocyclic structures has yielded promising candidates for cancer treatment.

The synthesis of 1-(3,4-difluorophenyl)methanamine typically involves multi-step organic transformations, starting from commercially available precursors such as 3,4-difluorobenzaldehyde. The aldehyde is reacted with an amine source under appropriate conditions to form the desired amine derivative. Advances in catalytic methods have improved the efficiency and scalability of these reactions, making 1-(3,4-difluorophenyl)methanamine more accessible for industrial applications.

From a computational chemistry perspective, 1-(3,4-difluorophenyl)methanamine has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into how the fluorine substituents influence binding affinity and molecular recognition. These findings are crucial for rational drug design and optimizing lead compounds.

The pharmaceutical industry continues to leverage 1-(3,4-difluorophenyl)methanamine in high-throughput screening campaigns to identify novel drug candidates. Its structural features make it a versatile building block for libraries of compounds with diverse biological activities. Collaborative efforts between academia and industry have accelerated the discovery process, leading to several promising hits that are being advanced into preclinical development.

Future research directions may explore novel synthetic routes to 1-(3,4-difluorophenyl)methanamine, aiming to improve yield and reduce environmental impact. Green chemistry principles are being integrated into these efforts to develop more sustainable methodologies. Additionally, investigations into its potential applications in materials science are emerging, as fluorinated aromatic compounds exhibit interesting properties for electronic devices and coatings.

In summary,1-(3,4-difluorophenyl)methanamine (CAS No. 72235-53-1) represents a significant compound in modern chemical synthesis and pharmaceutical research. Its unique structural features and reactivity make it indispensable in developing innovative therapeutic agents. As scientific understanding progresses, new applications and derivatives of this compound are likely to emerge, further solidifying its importance in the chemical biology landscape.

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